molecular formula C14H18BNO4 B2994946 2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-boronic Acid Pinacol Ester CAS No. 1421341-04-9

2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-boronic Acid Pinacol Ester

Cat. No.: B2994946
CAS No.: 1421341-04-9
M. Wt: 275.11
InChI Key: AJWPEXJLHLSCCV-UHFFFAOYSA-N
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Description

2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-boronic Acid Pinacol Ester (CAS: 1809200-96-1) is a boronic acid pinacol ester derivative featuring a benzo[d][1,3]oxazine scaffold. Its molecular formula is C₁₄H₁₈BNO₄, with a molecular weight of 275.11 g/mol . The compound contains a fused bicyclic structure: a benzene ring fused with a 1,3-oxazine ring bearing a ketone group at position 2. The boronic acid moiety, protected as a pinacol ester, is located at position 6 of the aromatic ring. This compound is primarily utilized in pharmaceutical research and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to construct complex aryl-aryl bonds in drug candidates .

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydro-3,1-benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)10-5-6-11-9(7-10)8-18-12(17)16-11/h5-7H,8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWPEXJLHLSCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-boronic Acid Pinacol Ester typically involves the reaction of the corresponding benzoxazine derivative with a boronic acid or boronic acid derivative under suitable reaction conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it acts as a boronic acid derivative. It can also participate in other reactions such as oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., sodium carbonate), solvent (e.g., water/ethanol mixture).

  • Oxidation: Common oxidizing agents include hydrogen peroxide or chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Biaryl compounds.

  • Oxidation: Oxidized derivatives of the benzoxazine ring.

  • Reduction: Reduced forms of the benzoxazine ring.

  • Substitution: Substituted benzoxazine derivatives.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is also employed in the synthesis of complex organic molecules and natural products.

Biology: In biological research, boronic acids and their derivatives are used in the study of enzyme inhibitors and in the development of new therapeutic agents.

Medicine: Boronic esters are explored for their potential medicinal properties, including their use in drug design and development. They are investigated for their ability to modulate biological targets and pathways.

Industry: The compound finds applications in the pharmaceutical and agrochemical industries, where it is used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.

Mechanism of Action

The mechanism by which 2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-boronic Acid Pinacol Ester exerts its effects involves its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The molecular targets and pathways involved include the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

  • The position of the boronic acid group (6 vs. 7) significantly impacts steric accessibility. For example, the 7-substituted isomer (QV-1893) may exhibit slightly lower coupling yields in sterically demanding reactions compared to the 6-substituted target compound .

Pharmaceutical Relevance

The benzo[d][1,3]oxazine scaffold is a privileged structure in drug discovery, often incorporated into protease and kinase inhibitors. The boronic acid pinacol ester functionality enables efficient conjugation with aryl halides, as demonstrated in the synthesis of imidazo[4,5-c]quinoline derivatives () and indazole-based therapeutics () .

Biological Activity

2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-boronic Acid Pinacol Ester is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique heterocyclic structure, characterized by a fused benzene and oxazine ring, contributes to its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-boronic Acid Pinacol Ester is C14H18BNO4C_{14}H_{18}BNO_4, with a molecular weight of approximately 275.11 g/mol. The compound features a six-membered benzene ring fused with a five-membered oxazine ring containing one nitrogen and one oxygen atom. This structural arrangement is crucial for its reactivity in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction, which is essential for forming carbon-carbon bonds in organic synthesis .

  • Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by forming reversible covalent bonds with active site residues.
  • Antioxidant Activity : Related compounds have shown antioxidant properties, suggesting that this compound may also possess similar capabilities .
  • Cellular Interactions : The ability of boronic acids to form complexes with biomolecules may enhance their therapeutic potential against various diseases.

Comparative Analysis

To understand the uniqueness of 2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-boronic Acid Pinacol Ester, we can compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
6-Amino-2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazineC14H19BN2O4Contains an amino group that may enhance biological activity
2-Oxo-2,3-dihydro-1H-benzoimidazole-5-boronic Acid Pinacol EsterC14H19BN2O4Features an imidazole ring which may offer different reactivity patterns
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,3]oxazin-2(4H)-oneC14H18BNO4Similar boronic ester structure but different substituents affecting solubility and reactivity

Case Studies and Research Findings

Recent studies have highlighted the potential of related oxazine derivatives as antioxidants and enzyme inhibitors. For instance:

  • A study on C-3 tethered 2-oxo-benzo[1,4]oxazines demonstrated their antioxidant activities and suggested structural modifications could enhance these effects .

Additionally, research into boronic acid derivatives has shown promising results in cancer therapy due to their selective targeting mechanisms .

Q & A

Q. What are the common synthetic routes for preparing 2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-boronic Acid Pinacol Ester?

The compound can be synthesized via photoinduced decarboxylative borylation of carboxylic acid precursors. This method involves activating carboxylic acids with phthalimide substituents, followed by reaction with bis(catecholato)diboron under visible light irradiation in amide solvents. The reaction proceeds via radical intermediates and avoids metal catalysts, enabling functional group tolerance and scalability . For structurally similar boronic esters, periodination/de-iodination strategies coupled with Sonogashira alkynylation and Cu-catalyzed heteroannulation have been employed to construct fused aromatic cores, such as benzo[b]furan derivatives .

Q. How can researchers ensure the stability of this boronic ester during storage and handling?

Boronic esters are prone to hydrolysis. To mitigate this:

  • Store the compound at 0–6°C in anhydrous conditions to prevent moisture exposure .
  • Use fast reversed-phase liquid chromatography (RPLC) for purity analysis, as traditional RPLC may induce on-column hydrolysis. Optimized methods with short run times (≤5 minutes) minimize degradation, enabling accurate in-process control .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of reactions involving this boronic ester?

The stereochemistry of allylboration reactions can be controlled by in situ generation of borinic esters . For example, treating α-substituted allyl pinacol boronic esters with nBuLi and trapping with TFAA forms borinic esters, which react with aldehydes to yield products with high E-selectivity (up to 98% enantiomeric excess). <sup>11</sup>B NMR studies confirm the intermediacy of borinic species . For enantioselective cascades, chiral Brønsted acids (e.g., phosphoric acids) catalyze allylboration/oxo-Michael reactions, achieving high diastereo- and enantioselectivity (up to 98% ee) .

Q. How can researchers resolve contradictions in kinetic data for boronic ester reactivity?

Contradictions may arise from varying pH, solvent polarity, or competing reaction pathways. For example, UV-vis studies of 4-nitrophenylboronic acid pinacol ester with H2O2 at pH 7.27 revealed a decrease in the original absorption peak (λmax 290 nm) and the emergence of a new peak (λmax 405 nm), indicating substrate-specific oxidation kinetics. Systematic control of reaction conditions and real-time monitoring (e.g., spectroscopy, <sup>11</sup>B NMR) are critical for reconciling discrepancies .

Q. What advanced analytical methods are suitable for characterizing this compound and its derivatives?

  • Fast RPLC : Enables rapid separation of boronic esters from hydrolyzed byproducts (e.g., boronic acids) without significant on-column degradation .
  • NMR spectroscopy : <sup>11</sup>B NMR tracks borinic ester intermediates in allylboration reactions, while <sup>1</sup>H/<sup>13</sup>C NMR discriminates chiral diastereomers via coordination with optically active amines .

Q. How can this boronic ester be incorporated into polymer frameworks for functional materials?

Reversible addition-fragmentation chain transfer (RAFT) polymerization of boronic ester monomers (e.g., 4-pinacolatoborylstyrene) yields low-polydispersity polymers. Subsequent deprotection with mild acids generates water-soluble boronic acid polymers, which form micelles in aqueous media. This strategy is scalable for biomedical or sensing applications .

Methodological Considerations

Q. What precautions are necessary when using this compound in Suzuki-Miyaura cross-couplings?

  • Ensure anhydrous conditions to prevent ester hydrolysis, which deactivates the boronic acid intermediate.
  • Optimize catalytic systems (e.g., Pd(PPh3)4) and base (e.g., Na2CO3) to enhance coupling efficiency with aryl halides or triflates .

Q. How can researchers design experiments to study hydrolytic stability under physiological conditions?

  • Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions.
  • Monitor degradation via UV-vis spectroscopy (e.g., loss of λmax 290 nm) or <sup>11</sup>B NMR to quantify boronic acid formation .

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